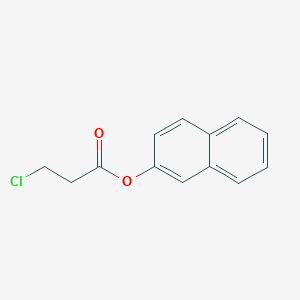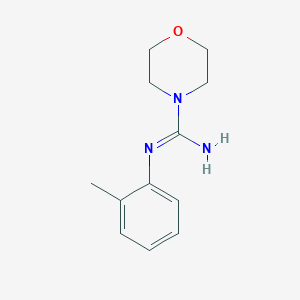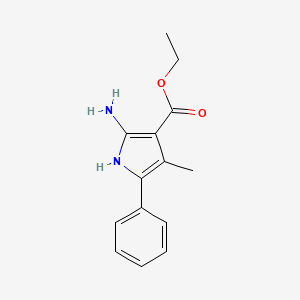
3-Methoxy-N-methyl-N-(phenylmethyl)-5-isothiazolemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-N-methyl-N-(phenylmethyl)-5-isothiazolemethanamine is a chemical compound with a complex structure that includes a methoxy group, a methyl group, a phenylmethyl group, and an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-methyl-N-(phenylmethyl)-5-isothiazolemethanamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isothiazole ring, followed by the introduction of the methoxy, methyl, and phenylmethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-methyl-N-(phenylmethyl)-5-isothiazolemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The methoxy and phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
3-Methoxy-N-methyl-N-(phenylmethyl)-5-isothiazolemethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-N-methyl-N-(phenylmethyl)benzeneacetamide
- 3-Methoxy-N-methyl-N-(phenylmethyl)-2-naphthalenecarboxamide
- 3-Methoxy-N-methyl-N-phenylbenzamide
Uniqueness
Compared to similar compounds, 3-Methoxy-N-methyl-N-(phenylmethyl)-5-isothiazolemethanamine stands out due to its unique isothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
| 100241-93-8 | |
Molecular Formula |
C13H16N2OS |
Molecular Weight |
248.35 g/mol |
IUPAC Name |
N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methyl-1-phenylmethanamine |
InChI |
InChI=1S/C13H16N2OS/c1-15(9-11-6-4-3-5-7-11)10-12-8-13(16-2)14-17-12/h3-8H,9-10H2,1-2H3 |
InChI Key |
KUKZCARSGAEMKR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC(=NS2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylidene-6-oxabicyclo[3.1.0]hexane](/img/structure/B14334284.png)








